An Investigative Guide to the Synthesis and Characterization of 2-Bromo-5-(3-fluoro-3-pentyl)pyridine (CAS 2090581-63-6)
An Investigative Guide to the Synthesis and Characterization of 2-Bromo-5-(3-fluoro-3-pentyl)pyridine (CAS 2090581-63-6)
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Uncharted Territory of a Novel Pyridine Derivative
The compound 2-Bromo-5-(3-fluoro-3-pentyl)pyridine, assigned CAS number 2090581-63-6, represents a novel chemical entity with no significant presence in the current scientific literature. Its designation as a "useful research chemical" by suppliers underscores its potential, yet the absence of published data necessitates a foundational investigation into its synthesis, properties, and applications. This guide, therefore, deviates from a conventional technical data sheet to present a strategic roadmap for the de novo synthesis and comprehensive characterization of this intriguing molecule. Drawing upon established principles of heterocyclic and fluorine chemistry, we will outline a logical, field-proven approach to bring this compound from a mere catalog entry to a well-understood building block for future research and development.
Molecular Structure and Predicted Physicochemical Properties
A thorough understanding of a molecule begins with its structure. The systematic name, 2-Bromo-5-(3-fluoro-3-pentyl)pyridine, describes a pyridine ring substituted at the 2-position with a bromine atom and at the 5-position with a 3-fluoro-3-pentyl group.
Table 1: Predicted Physicochemical Properties of 2-Bromo-5-(3-fluoro-3-pentyl)pyridine
| Property | Predicted Value/Characteristic | Rationale and Context |
| Molecular Formula | C₁₀H₁₃BrFN | Derived from the constituent atoms in the structure. |
| Molecular Weight | ~246.12 g/mol | Calculated based on the atomic weights of the elements. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Many substituted bromopyridines exhibit this appearance.[1] |
| Boiling Point | Elevated; likely >200 °C at atmospheric pressure | The presence of a halogen and the alkyl chain will increase the boiling point compared to pyridine. Vacuum distillation would be the preferred purification method. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. | The hydrophobic alkyl chain and aromatic ring will dominate solubility characteristics. |
| Polarity | Moderately polar | The pyridine nitrogen and the C-F and C-Br bonds introduce polarity. |
| Reactivity | The C-Br bond is susceptible to metal-catalyzed cross-coupling reactions. The pyridine ring can undergo electrophilic substitution, although the bromine atom is deactivating. | The bromine at the 2-position is a key handle for synthetic transformations.[2][3] |
Proposed Retrosynthetic Analysis and Synthetic Strategy
Given the novelty of the target molecule, a robust and flexible synthetic strategy is paramount. A retrosynthetic analysis suggests two plausible disconnection points for constructing the target molecule, primarily revolving around the formation of the C-C bond between the pyridine ring and the pentyl group.
Caption: Retrosynthetic analysis of the target molecule.
Strategy A: Grignard Addition to a Pyridine Precursor
This approach involves the late-stage introduction of the 3-fluoro-3-pentyl group onto a pre-functionalized pyridine ring.
Workflow for Strategy A:
Caption: Proposed synthetic workflow for Strategy A.
Experimental Protocol (Strategy A):
-
Synthesis of 2-Bromo-5-lithiopyridine:
-
To a solution of 2,5-dibromopyridine in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium or isopropylmagnesium chloride dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour. The selective metalation at the 5-position is driven by the higher reactivity of the C-Br bond at this position towards lithium-halogen exchange.
-
-
Nucleophilic Addition:
-
To the freshly prepared 2-bromo-5-lithiopyridine solution, add 3-pentanone dropwise at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting tertiary alcohol by column chromatography.
-
-
Deoxyfluorination:
-
Dissolve the purified tertiary alcohol in anhydrous dichloromethane at -78 °C under an inert atmosphere.
-
Add diethylaminosulfur trifluoride (DAST) or a similar deoxyfluorinating agent (e.g., Deoxofluor) dropwise.[4]
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography or vacuum distillation.
-
Strategy B: Palladium-Catalyzed Cross-Coupling
This alternative strategy leverages the power of modern cross-coupling chemistry to construct the C-C bond.[2][5]
Workflow for Strategy B:
Caption: Proposed synthetic workflow for Strategy B.
Experimental Protocol (Strategy B):
-
Preparation of the Organometallic Reagent:
-
Prepare the Grignard reagent from 3-bromo-3-fluoropentane and magnesium turnings in anhydrous THF. Alternatively, prepare the organozinc reagent using zinc dust. The synthesis of 3-bromo-3-fluoropentane would be a prerequisite, likely from 3-pentanol.
-
-
Palladium-Catalyzed Cross-Coupling:
-
To a solution of 2,5-dibromopyridine and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) in an appropriate solvent (e.g., THF, dioxane), add the freshly prepared 3-fluoro-3-pentyl Grignard or organozinc reagent.
-
Heat the reaction mixture under an inert atmosphere. The reaction temperature and time will require optimization.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the final product by column chromatography or vacuum distillation.
-
Comprehensive Characterization and Structural Elucidation
Once synthesized, a rigorous characterization of 2-Bromo-5-(3-fluoro-3-pentyl)pyridine is essential to confirm its identity and purity.
Table 2: Proposed Analytical Methods for Structural Confirmation
| Technique | Expected Observations | Information Gained |
| ¹H NMR | - Aromatic protons on the pyridine ring (doublets and doublet of doublets). - Methylene and methyl protons of the pentyl group, likely showing complex splitting due to the adjacent fluorine atom. | Confirms the proton environment and connectivity. Coupling constants will be informative.[6][7] |
| ¹³C NMR | - Aromatic carbons of the pyridine ring. - Carbons of the pentyl group. The carbon bearing the fluorine atom will appear as a doublet due to ¹³C-¹⁹F coupling. | Confirms the carbon skeleton and the position of the fluorine atom.[1] |
| ¹⁹F NMR | - A single resonance, likely a multiplet due to coupling with adjacent protons. | Confirms the presence and environment of the fluorine atom. |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, confirming the presence of one bromine atom. - Fragmentation pattern consistent with the proposed structure. | Determines the molecular weight and provides evidence for the elemental composition. |
| Infrared (IR) Spectroscopy | - C-H stretching (aromatic and aliphatic). - C=C and C=N stretching of the pyridine ring. - C-F and C-Br stretching vibrations. | Identifies the functional groups present in the molecule.[8] |
| High-Performance Liquid Chromatography (HPLC) | - A single major peak under optimized conditions. | Assesses the purity of the synthesized compound. |
Potential Applications and Future Research Directions
The structural motifs present in 2-Bromo-5-(3-fluoro-3-pentyl)pyridine suggest several potential avenues for its application, particularly in medicinal chemistry and materials science.
-
Medicinal Chemistry: The pyridine scaffold is a common feature in many pharmaceuticals.[9][10] The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[11][12] The bromo-substituent provides a convenient handle for further elaboration through cross-coupling reactions, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
-
Agrochemicals: Fluorinated organic compounds often exhibit enhanced biological activity and are widely used in the agrochemical industry.
-
Materials Science: Substituted pyridines can be used as ligands for metal complexes with interesting photophysical or catalytic properties.
Future research should focus on exploring the reactivity of the C-Br bond in Suzuki, Sonogashira, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions to synthesize a diverse range of derivatives.[13][14] Biological screening of these novel compounds could uncover promising leads for drug discovery or agrochemical development.
Safety and Handling
While specific toxicity data for 2-Bromo-5-(3-fluoro-3-pentyl)pyridine is unavailable, it should be handled with the care afforded to all novel research chemicals. Based on analogous structures, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
The synthesis and characterization of 2-Bromo-5-(3-fluoro-3-pentyl)pyridine present a valuable opportunity to expand the toolbox of available building blocks for chemical synthesis. The proposed synthetic strategies, based on well-established and reliable methodologies, offer a clear path to obtaining this novel compound. Subsequent detailed characterization will be crucial to confirm its structure and purity, paving the way for its exploration in various fields of chemical research. This investigative guide provides the foundational knowledge and experimental framework for researchers to confidently embark on the study of this promising, yet unexplored, molecule.
References
- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (2020). MDPI.
- Introduction of Fluorine by N-F Compounds. (n.d.).
- Fluorine Chemistry: Past, Present and Future. (n.d.). Revue Roumaine de Chimie.
- Facile Rh(III)
- Scalable Synthesis of Fluorin
- Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. (n.d.).
- Modern methods for the introduction of fluorine into organic molecules: an approach to compounds with altered chemical and biological activities. (n.d.). RSC Publishing.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromopyridin-3-amine. (n.d.). Benchchem.
- Introduction of Fluorine and Fluorine-Containing Functional Groups. (n.d.). Harvard DASH.
- Synthesis of Ring‐Fluorinated Pyridines. (n.d.).
- Valuable Fluorin
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scientific Research Publishing.
- Application Note: Synthesis of Substituted Pyridines from 2-Bromo-4-fluoro-5-methylpyridine. (n.d.). Benchchem.
- Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. (n.d.). Scientific Research Publishing.
- Synthesis of 2-bromo-5-bromomethylpyridine. (n.d.). PrepChem.com.
- Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI.
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (n.d.). Sarchem Labs.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
- 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
- Palladium-catalyzed Cross-coupling Reactions. (n.d.). Sigma-Aldrich.
- Preparation method of 2-bromo-5-aldehyde pyridine. (n.d.).
- NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2025). PMC.
- Pyridine synthesis. (n.d.). Organic Chemistry Portal.
- Chapter 2. (n.d.).
- Examining Para-Substituted Derivatives of Pyridine to Improve Catalytic Efficiency and Understanding of the SABRE Hyperpolaris
Sources
- 1. Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines [scirp.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 6. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. researchgate.net [researchgate.net]
